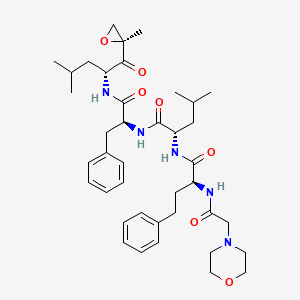
(S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula C40H57N5O7 carfilzomib . Carfilzomib is a synthetic tetrapeptide epoxyketone and a selective proteasome inhibitor. It is primarily used in the treatment of multiple myeloma, a type of cancer that affects plasma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carfilzomib is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acid residues to form the tetrapeptide backbone. The key steps include:
Formation of the Tetrapeptide Backbone: The tetrapeptide backbone is formed by coupling morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues.
Industrial Production Methods: Industrial production of carfilzomib involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The synthesis is carried out under controlled conditions to prevent contamination and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: Carfilzomib undergoes several types of chemical reactions, including:
Oxidation: Carfilzomib can undergo oxidation reactions, particularly at the epoxide group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions can take place at the amino acid residues
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can lead to the formation of diols, while reduction of carbonyl groups can yield alcohols .
Scientific Research Applications
Carfilzomib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and epoxyketone chemistry.
Biology: Carfilzomib is used to study protein degradation pathways and the role of proteasomes in cellular processes.
Medicine: It is extensively researched for its therapeutic potential in treating multiple myeloma and other cancers.
Industry: Carfilzomib is used in the pharmaceutical industry for the development of new proteasome inhibitors .
Mechanism of Action
Carfilzomib exerts its effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome. The proteasome is an enzyme complex responsible for degrading unwanted cellular proteins. By inhibiting this activity, carfilzomib causes a build-up of polyubiquitinated proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Molecular Targets and Pathways:
Proteasome: The primary target of carfilzomib is the 20S proteasome.
Pathways: Carfilzomib affects various cellular pathways, including the ubiquitin-proteasome pathway, which is crucial for protein homeostasis
Comparison with Similar Compounds
Carfilzomib is unique among proteasome inhibitors due to its irreversible binding and high selectivity for the 20S proteasome. Similar compounds include:
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike carfilzomib, bortezomib reversibly inhibits the proteasome.
Ixazomib: A reversible proteasome inhibitor with oral bioavailability.
Epoxomicin: A natural product and precursor to carfilzomib, known for its proteasome inhibitory activity .
Carfilzomib’s irreversible binding and minimal off-target effects make it a valuable therapeutic agent in oncology .
Properties
Molecular Formula |
C40H57N5O7 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32+,33-,34-,40-/m0/s1 |
InChI Key |
BLMPQMFVWMYDKT-NNRJIDDXSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


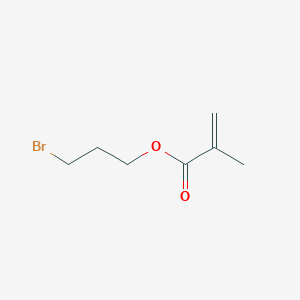
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
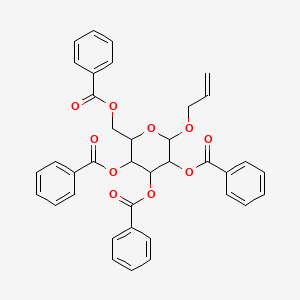


![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
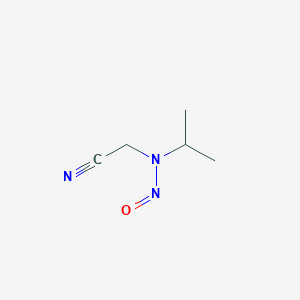
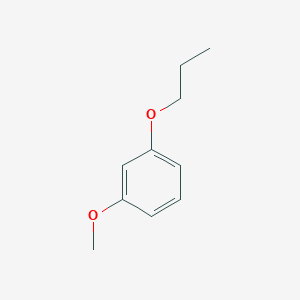
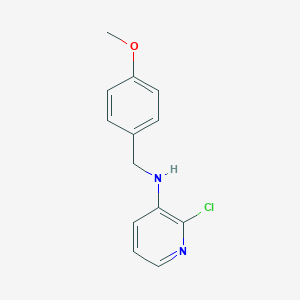
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
